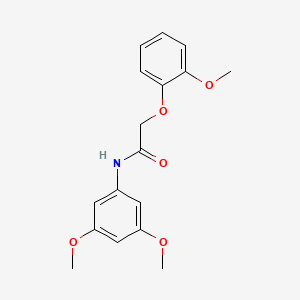![molecular formula C16H15Cl2NO B5879862 1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone, also known as Dibutylone, is a chemical compound that belongs to the cathinone family. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. Dibutylone has been used in scientific research to study its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to its psychoactive effects.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to increase locomotor activity and induce hyperactivity in rats. 1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has also been found to produce rewarding effects, leading to its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dibutylone in lab experiments is its relatively low cost compared to other drugs. Additionally, it has a relatively long half-life, allowing for longer experiments. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Orientations Futures
There are several potential future directions for research on dibutylone. One area of interest is its potential use in the treatment of addiction to other stimulants. Additionally, more research is needed to fully understand its biochemical and physiological effects, as well as its mechanism of action. Finally, more studies are needed to determine the long-term effects of dibutylone use, both in terms of its potential for addiction and its impact on overall health.
Méthodes De Synthèse
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone can be synthesized through a simple reaction between 3,4-dichlorophenylacetone and 4-methylphenethylamine. The reaction is carried out in the presence of a catalyst, typically aluminum amalgam or palladium on carbon. The resulting product is a white crystalline powder that is soluble in water and alcohol.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has been used in scientific research to study its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, dibutylone has been studied for its potential use in the treatment of addiction to other stimulants, such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-11-2-5-13(6-3-11)19-9-8-16(20)12-4-7-14(17)15(18)10-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQQVBNOEACABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)

![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)
